N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide
描述
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic small molecule characterized by a benzoxazepine core fused with an acetamide moiety bearing a 3-methoxyphenoxy substituent. The benzoxazepine scaffold is a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, with two methyl groups at the 3-position enhancing steric and electronic stability.
属性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-20(2)12-27-17-9-13(7-8-16(17)22-19(20)24)21-18(23)11-26-15-6-4-5-14(10-15)25-3/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFYZZQZEVECJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has attracted attention for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzoxazepine ring system. Its molecular formula is , with a molecular weight of approximately 344.41 g/mol. The presence of the dimethyl and oxo groups contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or receptors involved in critical cellular pathways.
Potential Targets:
- Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit enzymes related to inflammatory processes or cancer progression.
- Receptor Modulation : It may also interact with neurotransmitter receptors, contributing to potential neuropharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of the benzoxazepine structure exhibit significant antimicrobial properties. For instance, compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) have shown activity against various Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.015 mg/mL |
| S. aureus | 0.008 mg/mL |
| B. cereus | 0.020 mg/mL |
| En. cloacae | 0.004 mg/mL |
These findings suggest that the compound could be developed as a new class of antibiotics.
Anticancer Activity
Studies have indicated that compounds with similar structural motifs possess cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases or inhibition of cell cycle progression.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) derivatives exhibited cytotoxicity against human breast cancer cells (MCF7) with IC50 values in the micromolar range.
- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor growth in xenograft models when compared to control groups.
相似化合物的比较
Comparison with Structurally Similar Compounds
Thiazolidinone-Acetamide Derivatives ()
Compounds such as N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides share the acetamide linkage but differ in their core heterocycle (thiazolidinone vs. benzoxazepine). Key distinctions include:
- Core Structure: Thiazolidinones are five-membered rings containing sulfur and nitrogen, while benzoxazepines are seven-membered fused rings with oxygen and nitrogen.
- Substituent Effects: The 4-methylcoumarin group in thiazolidinone derivatives introduces fluorescence and UV-absorbing properties, unlike the 3-methoxyphenoxy group in the target compound. The latter’s methoxy group at the meta position may reduce steric hindrance compared to para-substituted analogs .
- Synthesis: Thiazolidinone-acetamides are synthesized via condensation with mercaptoacetic acid and ZnCl₂ catalysis, whereas the target compound’s synthesis likely involves benzoxazepine ring formation followed by acetamide coupling .
Benzamide-Sulfamoyl Derivatives ()
Compounds like [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] feature a benzamide backbone with sulfamoyl and methoxy groups. Key comparisons include:
- Backbone Flexibility: The target compound’s benzoxazepine core is conformationally constrained, whereas the enone-linked benzamide derivatives in have greater rotational freedom, which may affect binding kinetics .
- Substituent Position : The para-methoxy group in ’s compounds contrasts with the meta-methoxy in the target molecule. This positional difference could alter electronic distribution and metabolic stability .
- Functional Groups: Sulfamoyl groups in derivatives are strong hydrogen-bond donors/acceptors, unlike the neutral acetamide linkage in the target compound. This may influence solubility and target affinity .
Table 2: Functional Group and Pharmacokinetic Comparison
常见问题
Basic Research Questions
Q. What are the critical steps in synthesizing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide, and how is purity ensured?
- Synthesis Steps :
Oxazepine Core Formation : Cyclization of precursors (e.g., aminophenols or chloroacetamide derivatives) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DCM .
Acetamide Coupling : Reaction of the benzoxazepine intermediate with 3-methoxyphenoxyacetyl chloride in the presence of a coupling agent (e.g., DCC) or base-mediated nucleophilic substitution .
- Purity Assurance :
- Chromatography : Column chromatography (silica gel, eluent: EtOAc/hexane) or preparative HPLC for purification .
- Spectroscopic Validation : ¹H/¹³C NMR to confirm absence of unreacted starting materials; HPLC for >95% purity .
Q. Which spectroscopic and analytical methods are most reliable for confirming the compound’s structure?
- Primary Methods :
- NMR Spectroscopy : ¹H NMR (δ 3.8–4.0 ppm for methoxy groups; δ 6.9–7.5 ppm for aromatic protons) and ¹³C NMR (carbonyl signals at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous compounds) .
- Secondary Methods :
- IR Spectroscopy : Absorption bands for amide C=O (~1667 cm⁻¹) and ether C-O (~1240 cm⁻¹) .
- Melting Point Analysis : Consistency with literature values (if available) to confirm crystallinity .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-products during the synthesis of this compound?
- Key Variables :
- Solvent Choice : DMF enhances solubility of intermediates but may require strict temperature control (e.g., 45–60°C) to avoid decomposition .
- Catalyst Selection : Use of phase-transfer catalysts (e.g., TBAB) to improve coupling efficiency in biphasic systems .
- Stoichiometry : Excess acyl chloride (1.5 eq.) ensures complete amide formation, but requires quenching with aqueous NaHCO₃ to remove residual acid .
- By-Product Mitigation :
- TLC Monitoring : Regular checks (hexane/EtOAc, 1:1) to detect early side products (e.g., diacylated by-products) .
- Recrystallization : Ethanol/water mixtures for final purification to remove hydrophobic impurities .
Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
pH Stability Study : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
Thermal Stability : Heat samples at 40–80°C and analyze decomposition products using LC-MS .
- Critical Findings :
- pH Sensitivity : Amide bonds may hydrolyze under strongly acidic/basic conditions (e.g., >10% degradation at pH <3 or >8) .
- Thermal Degradation : Stable below 60°C but forms oxazepine ring-opened derivatives at higher temperatures .
Q. How can researchers resolve contradictions in biological activity data between structurally similar benzoxazepine derivatives?
- Methodological Approaches :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using in vitro assays (e.g., enzyme inhibition) .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., HDACs or kinases) .
- Case Study :
- Ethoxy-substituted analogs (e.g., N-(3,3-dimethyl-4-oxo-...-2-ethoxybenzamide) show 2-fold higher HDAC inhibition than methoxy derivatives due to enhanced hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
